Bis(diisopropyl-D-tartrateglycolato)diboron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diisopropyl-D-tartrateglycolato)diboron is an organoboron compound with the molecular formula C20H32B2O12. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(diisopropyl-D-tartrateglycolato)diboron can be synthesized through the reaction of diisopropyl tartrate with boron tribromide in the presence of a base. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(diisopropyl-D-tartrateglycolato)diboron undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boron hydrides.
Substitution: The diboron compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, alkylating agents.
Major Products Formed
The major products formed from reactions with this compound include boronic acids, borate esters, and various boron-containing organic compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Chemistry
In chemistry, bis(diisopropyl-D-tartrateglycolato)diboron is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used to create boron-containing molecules that can act as enzyme inhibitors or probes for studying biological pathways .
Medicine
In medicine, this compound is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals that can target specific enzymes or receptors .
Industry
In industrial applications, this compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have unique properties and applications in electronics and aerospace .
Mechanism of Action
The mechanism of action of bis(diisopropyl-D-tartrateglycolato)diboron involves its ability to form stable complexes with various organic and inorganic molecules. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another widely used diboron compound with similar reactivity but different steric and electronic properties.
Bis(neopentyl glycolato)diboron: Similar in structure but with different substituents, leading to variations in reactivity and stability.
Uniqueness
Bis(diisopropyl-D-tartrateglycolato)diboron is unique due to its specific combination of steric hindrance and electronic properties, which make it particularly effective in certain coupling reactions. Its stability and ease of handling also contribute to its widespread use in various fields .
Properties
IUPAC Name |
dipropan-2-yl 2-[4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJZTBFVNVAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32B2O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.